The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate is a synthetic organic molecule that belongs to the class of benzotriazines. This compound is characterized by its unique structural features, which include a benzotriazine core and an ester functional group. It is primarily used in chemical synthesis and has applications in various scientific fields.
This compound can be sourced from chemical suppliers such as Chem-Impex, Sigma-Aldrich, and TCI Chemicals. It is often available in different purities and forms, including its derivatives like tetramethyluronium tetrafluoroborate, which are used as coupling agents in peptide synthesis and other chemical reactions .
The compound is classified under the following categories:
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate typically involves the reaction of 4-butoxybenzoic acid with a suitable benzotriazine derivative. The process may employ various coupling reagents to facilitate the esterification reaction.
The molecular structure of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate features:
CCCCC(=O)OC1=NNC2=C(C=C(C=C2)C(=O)N1)N=C1
The compound can undergo several chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (temperature, solvent choice) to ensure high selectivity and yield.
The mechanism of action for this compound primarily revolves around its ability to act as a coupling agent in peptide synthesis:
Experimental studies have shown that using this compound can improve yields in peptide synthesis compared to traditional methods .
The compound has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
This compound exemplifies the versatility of benzotriazine derivatives in modern synthetic chemistry and their importance in advancing pharmaceutical research.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: